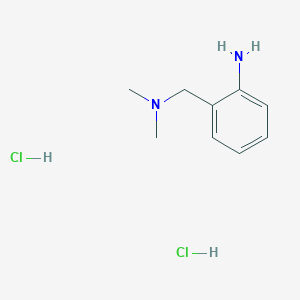

2-((Dimethylamino)methyl)aniline dihydrochloride

Description

2-((Dimethylamino)methyl)aniline dihydrochloride (molecular formula: C₉H₁₅Cl₂N₂, average mass: 237.168) is a secondary amine derivative with a dimethylamino-methyl substituent at the ortho position of the aniline ring. It exists as a dihydrochloride salt, enhancing its solubility in polar solvents and stability for pharmaceutical or synthetic applications. The compound is structurally characterized by its aromatic amine core, a dimethylamino side chain, and two hydrochloride counterions . Its primary uses include serving as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules, dyes, and coordination complexes.

Properties

IUPAC Name |

2-[(dimethylamino)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-11(2)7-8-5-3-4-6-9(8)10;;/h3-6H,7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLFYYMQVBPGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678865 | |

| Record name | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858846-63-6 | |

| Record name | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dimethylamino)methyl]aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)aniline dihydrochloride typically involves the reaction of 2-aminobenzylamine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The process can be summarized as follows:

Starting Materials: 2-aminobenzylamine, formaldehyde, dimethylamine.

Reaction Conditions: Acidic medium, typically using hydrochloric acid.

Procedure: The starting materials are mixed and heated under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of 2-aminobenzylamine, formaldehyde, and dimethylamine are used.

Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature and pH.

Purification: The crude product is purified through crystallization or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis: The compound is extensively used as a reagent for synthesizing various organic compounds due to its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution reactions. It can react with oxidizing agents like potassium permanganate to form nitroso derivatives or with halogens for substitution reactions .

Biology

- Enzyme Mechanism Studies: It serves as a tool in studying enzyme mechanisms and protein interactions. Its ability to act as a ligand allows it to bind to specific proteins, influencing their activity and providing insights into biochemical pathways.

- Therapeutic Investigations: Research indicates potential therapeutic properties, particularly in the development of drugs targeting specific diseases. For instance, studies have explored its role as a precursor in synthesizing drugs with antimicrobial and anticancer properties .

Medicine

- Drug Development: The compound is investigated for its pharmacological properties, including antimicrobial and anticancer activities. Its structural characteristics allow for modifications that enhance biological activity against various disease targets .

Industrial Applications

- Dyes and Pigments Production: In industrial chemistry, this compound is utilized in producing dyes and pigments due to its vibrant color properties and stability .

Case Study 1: Anticancer Activity

A study published in PMC evaluated the effects of dimethylamino derivatives on cancer cell viability. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Research focused on calmodulin-dependent kinases demonstrated that compounds related to this compound could selectively inhibit enzyme activity, restoring insulin sensitivity in animal models of obesity. This highlights the compound's relevance in metabolic disease research .

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length

- 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride (C₁₀H₁₈Cl₂N₂; 237.168 g/mol): Features a two-carbon ethyl linker between the dimethylamino group and the aromatic ring, compared to the methyl linker in the target compound. This increases molecular weight and may enhance lipophilicity, affecting membrane permeability in biological systems .

- 2-[2-(Dimethylamino)ethoxy]aniline dihydrochloride (C₁₀H₁₈Cl₂N₂O; 253.17 g/mol): Incorporates an ethoxy spacer instead of a methylene group, introducing oxygen’s electronegativity. This modification can alter solubility and hydrogen-bonding capacity .

Amino Group Substitution

- 4-((Dimethylamino)methyl)aniline (C₉H₁₄N₂; 150.22 g/mol): Lacks hydrochloride counterions, resulting in lower polarity and reduced aqueous solubility compared to the dihydrochloride form. This difference impacts its utility in reactions requiring ionic intermediates .

- 2-[(N,N-Diethyl)amino]ethyl chloride hydrochloride (C₆H₁₆Cl₂N₂; 191.11 g/mol): Substitutes dimethylamino with a diethylamino group, increasing steric bulk. This may hinder binding in enzyme-active sites but improve stability against metabolic degradation .

Solubility and Stability

- The dihydrochloride salt form of 2-((Dimethylamino)methyl)aniline significantly improves water solubility (>50 mg/mL) compared to its free base (<<1 mg/mL). This property is critical for reactions in aqueous or polar aprotic solvents .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Feature(s) |

|---|---|---|---|---|

| 2-((Dimethylamino)methyl)aniline diHCl | C₉H₁₅Cl₂N₂ | 237.168 | Ortho | Methyl linker, dihydrochloride |

| 4-[2-(Dimethylamino)ethyl]aniline diHCl | C₁₀H₁₈Cl₂N₂ | 237.168 | Para, ethyl linker | Enhanced lipophilicity |

| 2-[2-(Dimethylamino)ethoxy]aniline diHCl | C₁₀H₁₈Cl₂N₂O | 253.17 | Ortho, ethoxy spacer | Oxygen-containing spacer |

| 4-((Dimethylamino)methyl)aniline | C₉H₁₄N₂ | 150.22 | Para | Free base, no hydrochloride |

Biological Activity

2-((Dimethylamino)methyl)aniline dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C9H14N2·2HCl

- CAS Number : 612-91-7

- Structure : The compound features a dimethylamino group and an aniline structure, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as:

- Enzyme Inhibitor : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulator : It can modulate receptor activity, influencing physiological responses.

Antimicrobial Activity

A study examining the antimicrobial properties of similar compounds found that derivatives of aniline exhibited significant antibacterial and antifungal activities. Specifically:

- Gram-positive Bacteria : The compound showed effectiveness against strains like Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : It also demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 2.0 |

| Pseudomonas aeruginosa | 16.0 |

Cytotoxicity

Research on cytotoxic effects has shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values : The IC50 value for HeLa cells was reported at approximately 15 µM, indicating moderate cytotoxicity.

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of aniline derivatives, including 2-((Dimethylamino)methyl)aniline. Results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, suggesting potential for further development as an anticancer agent .

- Enzyme Inhibition Studies : A detailed study focused on the inhibition of specific enzymes related to metabolic disorders showed that the compound could effectively inhibit PfDHODH, a target for malaria treatment, demonstrating its potential in parasitic infections .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial:

Q & A

Q. What orthogonal purification techniques are recommended for isolating this compound from complex reaction mixtures containing structurally similar byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.